molecular formula C19H17NO3 B5821855 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone

1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone

Cat. No. B5821855
M. Wt: 307.3 g/mol
InChI Key: IZIJGLUSYWIJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone, also known as MQOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds called ketones and has a molecular formula of C22H19NO3. MQOE has been found to exhibit potent biological activities, making it an attractive candidate for various applications.

Mechanism of Action

The mechanism of action of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone is not fully understood, but several studies have suggested that it may act through the modulation of various signaling pathways. For instance, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Additionally, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone can induce cell cycle arrest and apoptosis in cancer cells, while inhibiting the proliferation and migration of endothelial cells. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to reduce the production of reactive oxygen species and lipid peroxidation in various cell types. In vivo studies have shown that 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone can attenuate the inflammatory response and reduce the tumor growth in animal models.

Advantages and Limitations for Lab Experiments

1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective reagent for various applications. However, there are some limitations to the use of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in lab experiments. For instance, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.

Future Directions

The potential applications of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in scientific research are vast, and several future directions can be explored. For instance, the development of novel derivatives of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential. Moreover, the investigation of the molecular targets and signaling pathways involved in the biological activities of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone could provide insights into its mechanism of action. Additionally, the evaluation of the safety and efficacy of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone in preclinical and clinical trials could pave the way for its use as a therapeutic agent in various diseases.
Conclusion
In summary, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone is a synthetic compound that has been extensively studied for its potent biological activities, including its anti-inflammatory, antitumor, and antimicrobial properties. Its synthesis method has been well-established, and its purity has been confirmed using various analytical techniques. 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone exhibits various biochemical and physiological effects, and its mechanism of action is not fully understood. Although there are some limitations to its use in lab experiments, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has several advantages that make it an attractive candidate for various applications. Several future directions can be explored to enhance its therapeutic potential and elucidate its mechanism of action.

Synthesis Methods

The synthesis of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone involves the reaction of 4-methoxyphenylacetic acid with 8-hydroxyquinoline in the presence of thionyl chloride, followed by the reduction of the resulting acid chloride with sodium borohydride. The final product is obtained after the reaction of the intermediate with acetic anhydride. The synthesis of 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been extensively studied for its biological activities, including its anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Moreover, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone has been reported to exhibit antibacterial and antifungal activities against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

1-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13(21)15-8-9-17(22-2)16(11-15)12-23-18-7-3-5-14-6-4-10-20-19(14)18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJGLUSYWIJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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